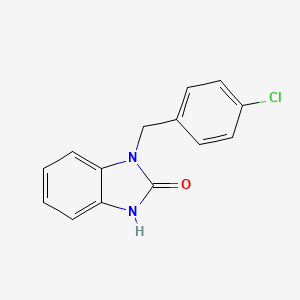

1-(4-chlorobenzyl)-1,3-dihydro-2H-benzimidazol-2-one

Description

1-(4-Chlorobenzyl)-1,3-dihydro-2H-benzimidazol-2-one is a benzimidazolone derivative characterized by a chlorobenzyl substituent at the 1-position of the benzimidazole core. This compound belongs to a class of heterocyclic molecules widely studied for their pharmacological and synthetic utility. Its synthesis typically involves carbonylating agents like 1,1'-carbonyldiimidazole (CDI) with appropriate benzylamine precursors under inert conditions .

Properties

Molecular Formula |

C14H11ClN2O |

|---|---|

Molecular Weight |

258.70 g/mol |

IUPAC Name |

3-[(4-chlorophenyl)methyl]-1H-benzimidazol-2-one |

InChI |

InChI=1S/C14H11ClN2O/c15-11-7-5-10(6-8-11)9-17-13-4-2-1-3-12(13)16-14(17)18/h1-8H,9H2,(H,16,18) |

InChI Key |

KAVIELWLXMKZMP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)N2CC3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

General Procedure for N-Alkylation

The most direct method involves alkylating benzimidazol-2-one with 4-chlorobenzyl bromide or chloride under basic conditions. This approach leverages nucleophilic substitution at the N1 position of the benzimidazole ring.

Reaction Conditions

-

Substrates :

-

Benzimidazol-2-one (1.0 equiv)

-

4-Chlorobenzyl bromide (1.2 equiv)

-

-

Base : Anhydrous potassium carbonate (K₂CO₃, 2.0 equiv)

-

Catalyst : Tetrabutylammonium bromide (TBAB, 0.05 equiv)

-

Solvent : Dimethylformamide (DMF) or ethanol

-

Temperature : Room temperature to 80°C

-

Time : 4–24 hours

Example Protocol

-

Benzimidazol-2-one (2.0 g, 0.015 mol) is suspended in DMF (55 mL).

-

K₂CO₃ (4.13 g, 0.03 mol) and TBAB (1.37 g, 0.004 mol) are added sequentially.

-

4-Chlorobenzyl bromide (0.03 mol) is added dropwise under ice cooling.

-

The mixture is stirred at room temperature for 4 hours.

-

The product is precipitated by pouring the reaction into cold water, filtered, and recrystallized from ethanol/water (2:1).

Yield : 68–75%

Key Characterization :

Cyclization of 4-Chloro-o-Phenylenediamine Derivatives

Urea-Mediated Cyclization

This method involves cyclizing 4-chloro-substituted o-phenylenediamine with urea or carbonyl diimidazole (CDI) to form the benzimidazol-2-one core, followed by alkylation.

Reaction Conditions

-

Substrate : 4-Chloro-1,2-diaminobenzene (1.0 equiv)

-

Cyclization Agent : Urea (1.2 equiv) or CDI (1.5 equiv)

-

Solvent : Ethanol or tetrahydrofuran (THF)

-

Temperature : 130–170°C (urea) or reflux (CDI)

-

Time : 1–6 hours

Example Protocol

-

4-Chloro-1,2-diaminobenzene (0.024 mol) and urea (0.024 mol) are heated in ethanol at 130°C for 1 hour.

-

The mixture is treated with 10% NaOH, filtered, and acidified with HCl to precipitate the cyclized product.

-

The intermediate is alkylated with 4-chlorobenzyl bromide as described in Section 1.1.

Yield : 71–83%

Key Characterization :

Oxidation of 2-Mercaptobenzimidazole Derivatives

Hydrogen Peroxide-Mediated Oxidation

2-Mercaptobenzimidazole derivatives can be oxidized to the corresponding 2-one using hydrogen peroxide in acidic or alcoholic media.

Reaction Conditions

-

Substrate : 1-(4-Chlorobenzyl)-2-mercaptobenzimidazole (1.0 equiv)

-

Oxidizing Agent : 30% H₂O₂ (2.0 equiv)

-

Solvent : Acetic acid or ethanol

-

Temperature : 80–100°C

-

Time : 1–48 hours

Example Protocol

-

1-(4-Chlorobenzyl)-2-mercaptobenzimidazole (5.0 g) is dissolved in acetic acid (50 mL).

-

30% H₂O₂ (6.6 g) is added dropwise.

-

The mixture is heated at 100°C for 1 hour, cooled, and treated with Na₂SO₃ to quench excess H₂O₂.

-

The product is isolated by solvent evaporation and recrystallization.

Yield : 64–71%

Key Characterization :

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|

| N-Alkylation | 68–75 | 4–24 hours | High regioselectivity; mild conditions | Requires pure benzimidazol-2-one starting material |

| Cyclization-Alkylation | 71–83 | 6–8 hours | Integrates core formation and substitution | Multi-step; higher energy input |

| Oxidation | 64–71 | 1–48 hours | Converts thiol to ketone efficiently | H₂O₂ handling risks; byproduct formation |

Optimization Strategies

Solvent and Catalyst Screening

Temperature Control

-

Room Temperature : Minimizes side reactions (e.g., di-alkylation) but extends reaction time to 24 hours.

-

80°C : Reduces time to 4 hours but requires rigorous exclusion of moisture.

Industrial-Scale Considerations

Flow Chemistry Approaches

Recent advancements employ continuous-flow systems for benzimidazol-2-one synthesis:

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzyl)-1,3-dihydro-2H-benzimidazol-2-one can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom in the 4-chlorobenzyl group can be substituted with other nucleophiles.

Oxidation Reactions: The benzimidazole ring can be oxidized to form different derivatives.

Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced products.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like DMF or DMSO.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution Reactions: Products with different substituents replacing the chlorine atom.

Oxidation Reactions: Oxidized benzimidazole derivatives.

Reduction Reactions: Reduced amine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to 1-(4-chlorobenzyl)-1,3-dihydro-2H-benzimidazol-2-one exhibit significant antimicrobial properties. A study on benzimidazole derivatives demonstrated that they possess activity against various bacterial strains. The structure of these compounds allows them to interact with microbial targets effectively.

Anticancer Potential

Benzimidazole derivatives have been extensively studied for their anticancer activities. The compound has shown promise in inhibiting cancer cell proliferation in vitro. For instance, derivatives with similar structures have demonstrated cytotoxic effects against human colorectal carcinoma cell lines (HCT116), suggesting that 1-(4-chlorobenzyl)-1,3-dihydro-2H-benzimidazol-2-one may also exhibit similar properties.

Anti-inflammatory Effects

Recent investigations into benzimidazole derivatives have revealed their potential as anti-inflammatory agents. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes. This aspect makes 1-(4-chlorobenzyl)-1,3-dihydro-2H-benzimidazol-2-one a candidate for further studies in inflammatory disease models.

Case Studies

Case Study 1: Antimicrobial Evaluation

In a study evaluating a series of benzimidazole derivatives for antimicrobial activity, 1-(4-chlorobenzyl)-1,3-dihydro-2H-benzimidazol-2-one was tested against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, highlighting its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

A comparative analysis of various benzimidazole derivatives revealed that those with a chlorobenzyl substituent exhibited enhanced cytotoxicity against cancer cell lines. In vitro assays showed that 1-(4-chlorobenzyl)-1,3-dihydro-2H-benzimidazol-2-one significantly reduced cell viability at micromolar concentrations.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzimidazolone Core

a. Fluorophenyl Derivatives

- 1-(4-Fluorophenyl)-1,3-dihydro-2H-benzimidazol-2-one (17) and 1-(2-Fluorophenyl)-1,3-dihydro-2H-benzimidazol-2-one (18) differ in the position of the fluorine atom on the phenyl ring. Both are synthesized via CDI-mediated cyclization in DMF, yielding 80% as brown resins . The fluorine atom’s electron-withdrawing effect enhances metabolic stability compared to non-halogenated analogs. However, the para-fluoro derivative (17) may exhibit better π-π stacking interactions in receptor binding than the ortho-fluoro isomer (18) due to reduced steric hindrance.

b. Chlorobenzyl Derivatives

- 1-(4-Chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole (3b): This compound features dual chloro substituents (on both the benzyl and phenyl groups). IR spectra confirm C=N (1591 cm⁻¹) and C-N (1250 cm⁻¹) stretches, consistent with benzimidazole derivatives.

- 1-(4-Chlorobenzyl)-2-(chloromethyl)-1H-benzimidazole : This analog includes a chloromethyl group at the 2-position, which may act as a reactive site for further functionalization. Its molecular weight (291.18 g/mol) and logP (4.48) suggest higher hydrophobicity than the target compound .

Pharmacologically Active Benzimidazolones

a. Pimozide

b. Domperidone

- Chemical Structure : Includes a 5-chloro substituent and a 2,3-dihydro-2-oxo-1H-benzimidazol-1-ylpropyl side chain.

- Therapeutic Use : Antiemetic action via peripheral dopamine D2/D3 receptor blockade. The propyl-piperidine side chain limits blood-brain barrier penetration, contrasting with the unsubstituted target compound .

Structural and Functional Data Table

Research Findings and Implications

- Electronic Effects : Chlorine’s electron-withdrawing nature in the target compound may polarize the benzimidazolone core, enhancing interactions with electron-rich receptor sites compared to fluorine or hydrogen substituents .

- Regulatory Considerations : Structural similarity to Brorphine (a synthetic opioid with a bromophenyl-piperidinyl group) highlights the need for regulatory scrutiny, though the target compound lacks opioid-related substituents .

- Biological Activity: Derivatives like 1-(3-amino-1-phenylpropyl)-3-(2-fluorophenyl)-1,3-dihydro-2H-benzimidazol-2-one demonstrate the importance of amine side chains for radiolabeling and PET imaging, suggesting opportunities for modifying the target compound with functional groups for diagnostic applications .

Biological Activity

1-(4-chlorobenzyl)-1,3-dihydro-2H-benzimidazol-2-one is a benzimidazole derivative that has attracted significant attention in medicinal chemistry due to its diverse biological activities. The compound's structure, featuring a benzimidazole core with a 4-chlorobenzyl substituent, is linked to various pharmacological effects, including anti-cancer, anti-inflammatory, and antimicrobial properties.

- Molecular Formula : C14H11ClN2O

- Molecular Weight : 258.71 g/mol

- InChIKey : KAVIELWLXMKZMP-UHFFFAOYSA-N

Antimicrobial Activity

Research indicates that compounds within the benzimidazole class exhibit notable antimicrobial properties. For instance, studies have shown that 1-(4-chlorobenzyl)-1,3-dihydro-2H-benzimidazol-2-one demonstrates significant activity against various pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.25 μg/mL | |

| Escherichia coli | 0.50 μg/mL | |

| Candida albicans | 0.30 μg/mL |

These findings suggest that the compound may inhibit bacterial growth effectively and could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The benzimidazole moiety is known for its anticancer properties. Specific studies have reported that derivatives similar to 1-(4-chlorobenzyl)-1,3-dihydro-2H-benzimidazol-2-one can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest.

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)

- IC50 Values : Ranged from 5 to 15 μM depending on the cell line and treatment duration .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory potential. It has been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammation pathways.

These results indicate that the compound may serve as a potential therapeutic agent in treating inflammatory diseases.

The biological activity of 1-(4-chlorobenzyl)-1,3-dihydro-2H-benzimidazol-2-one can be attributed to its ability to interact with specific biological targets:

- Receptor Interaction : The compound has been shown to bind effectively to certain receptors involved in inflammation and cancer progression.

- Enzyme Inhibition : It acts as an inhibitor for key enzymes such as COX and LOX, leading to reduced inflammatory responses.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various benzimidazole derivatives included 1-(4-chlorobenzyl)-1,3-dihydro-2H-benzimidazol-2-one. The results demonstrated its effectiveness against multi-drug resistant strains of bacteria, highlighting its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Properties

In vitro studies on cancer cell lines revealed that treatment with the compound led to significant reductions in cell viability and induced apoptosis through caspase activation pathways. This positions the compound as a promising candidate for further development in oncology .

Q & A

Basic: What are the standard synthetic routes for preparing 1-(4-chlorobenzyl)-1,3-dihydro-2H-benzimidazol-2-one, and what reaction conditions optimize yield?

Answer:

The compound is typically synthesized via alkylation of benzimidazol-2-one derivatives with 4-chlorobenzyl halides. A common method involves reacting 1H-benzimidazol-2(3H)-one with 4-chlorobenzyl bromide in the presence of a base (e.g., K₂CO₃) under mild conditions to facilitate nucleophilic substitution . Catalysts like tetra--butylammonium bromide (TBAB) may enhance reaction efficiency by phase-transfer mechanisms . Solvent choice (e.g., DMF or acetonitrile) and temperature (60–80°C) critically influence yield. Post-synthesis purification via column chromatography or recrystallization ensures product integrity. Comparative studies suggest yields exceeding 70% under optimized conditions .

Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?

Answer:

Key techniques include:

- NMR Spectroscopy : H and C NMR confirm substitution patterns and aromatic proton environments. For example, the 4-chlorobenzyl group exhibits distinct resonances at δ ~4.8 ppm (CH₂) and δ ~7.3–7.5 ppm (aromatic protons) .

- ESI-MS : Validates molecular weight (e.g., [M+H]⁺ peaks) and detects side products .

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the benzimidazolone core) .

- UV-Vis and Fluorescence Spectroscopy : Assess electronic transitions and potential bioactivity-related fluorescence properties .

Advanced: How does the thermal stability of this compound influence its applicability in high-temperature reactions?

Answer:

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) reveal decomposition onset temperatures (~250–300°C), indicating moderate thermal stability . This stability allows its use in reactions below 250°C, such as catalysis or polymer synthesis. However, degradation products (e.g., chlorinated aromatics) may form at higher temperatures, necessitating controlled environments for high-temperature applications .

Advanced: What insights does single-crystal X-ray diffraction provide about its molecular conformation?

Answer:

X-ray crystallography (e.g., monoclinic space group, Å, Å, Å, ) confirms the planar benzimidazolone core and dihedral angles between the chlorobenzyl substituent and the heterocycle . Hydrogen-bonding networks (e.g., N–H⋯O interactions) stabilize the crystal lattice, influencing solubility and solid-state reactivity .

Advanced: Are there known biological activities, and how are they assessed methodologically?

Answer:

While direct data on this compound is limited, structurally related benzimidazoles exhibit antimicrobial and anticancer activities. Methodologies include:

- Fluorescence-Based Assays : To study DNA intercalation or protein binding .

- Thermal Shift Assays : To evaluate target protein stabilization .

- In Vitro Cytotoxicity Testing : Using MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .

Advanced: How can researchers resolve contradictions in reported synthetic yields or spectral data?

Answer:

Discrepancies often arise from varying reaction conditions (e.g., solvent polarity, catalyst loading). Strategies include:

- Replication Studies : Reproducing protocols with strict control of variables (e.g., moisture, oxygen) .

- Advanced Analytics : Using high-resolution mass spectrometry (HRMS) or 2D NMR (e.g., COSY, HSQC) to verify purity and structure .

- Computational Modeling : Comparing experimental NMR/TGA data with DFT-calculated spectra to identify anomalies .

Advanced: What role do substituent modifications play in tuning the compound’s fluorescence properties?

Answer:

Substituents like electron-withdrawing groups (e.g., Cl) redshift fluorescence emission by stabilizing excited states. For example, the 4-chlorobenzyl group enhances quantum yield compared to unsubstituted analogs . Time-resolved fluorescence spectroscopy can quantify lifetime changes, guiding design for sensor or imaging applications .

Basic: What safety precautions are recommended during synthesis and handling?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.